7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
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Overview
Description
7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate is a synthetic corticosteroid with anti-inflammatory properties. It is commonly used in the treatment of various skin conditions due to its ability to reduce inflammation and suppress immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate involves multiple steps, starting from prednisolone. The key steps include chlorination at the 7-position, hydroxylation at the 11-position, and esterification at the 17 and 21 positions with propanoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 11-position can be oxidized to a ketone.
Reduction: The ketone groups at the 3 and 20 positions can be reduced to hydroxyl groups.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3,20-dihydroxy derivatives.
Substitution: Formation of various 7-substituted derivatives.
Scientific Research Applications
7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate is widely used in scientific research due to its anti-inflammatory properties. It is used in:
Chemistry: As a reference compound in the synthesis of other corticosteroids.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of treatments for inflammatory skin conditions.
Industry: As an active ingredient in pharmaceutical formulations
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the transcription of pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Alclometasone dipropionate: Similar structure with a chlorine atom at the 7-position and propanoate esters at the 17 and 21 positions.
Beclomethasone dipropionate: Another corticosteroid with similar anti-inflammatory properties.
Uniqueness
7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate is unique due to its specific substitution pattern, which provides a distinct balance of anti-inflammatory potency and reduced side effects compared to other corticosteroids .
Properties
IUPAC Name |
[2-(7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCCTTVDRAMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860824 |
Source
|
Record name | 7-Chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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